molecular formula C14H10BrN3O2 B5860087 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione

5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione

Cat. No. B5860087
M. Wt: 332.15 g/mol
InChI Key: QSFWNEJNFPYZNR-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione, also known as BRD 7552, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 works by inhibiting the activity of HDACs, which leads to the modulation of gene expression. This modulation can result in the suppression of tumor growth and the reduction of inflammation. Additionally, 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate gene expression. Additionally, 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 in lab experiments is its potency and selectivity. It has been shown to have potent inhibitory effects on HDACs, making it a valuable tool for studying the regulation of gene expression. However, one limitation of using 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are many potential future directions for the study of 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552. One area of interest is the development of novel anti-cancer therapies based on the inhibition of HDACs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552. This could lead to the development of new drugs for the treatment of various diseases. Finally, the potential toxicity of 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 should be further investigated to ensure its safe use in lab experiments.

Synthesis Methods

5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 can be synthesized using a simple and efficient method. The synthesis involves the reaction between 3-bromobenzaldehyde and 2,4-thiazolidinedione in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552.

Scientific Research Applications

5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been extensively studied for its potential applications in scientific research. It has been found to have potent inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(5E)-5-[[1-(3-bromophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-9-3-1-4-10(7-9)18-6-2-5-11(18)8-12-13(19)17-14(20)16-12/h1-8H,(H2,16,17,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWNEJNFPYZNR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione

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